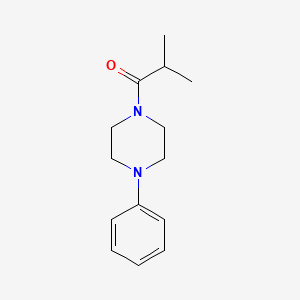![molecular formula C16H15ClN2O3 B5790271 N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5790271.png)
N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide, commonly known as CCI-779, is a synthetic compound that has been extensively studied for its potential as an anti-cancer drug. CCI-779 belongs to the class of drugs known as mTOR inhibitors, which target the mammalian target of rapamycin (mTOR) pathway. In
Wirkmechanismus
CCI-779 works by inhibiting the N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide pathway, which is involved in cell growth and proliferation. By blocking this pathway, CCI-779 prevents cancer cells from dividing and growing, ultimately leading to cell death. Additionally, CCI-779 has been shown to induce autophagy, a process by which cells recycle damaged or unwanted components, which can also contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
CCI-779 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, CCI-779 has been shown to reduce inflammation, improve insulin sensitivity, and enhance muscle regeneration in animal models. However, these effects have not been extensively studied in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CCI-779 in lab experiments is its specificity for the N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide pathway, which allows for targeted inhibition of cell growth and proliferation. However, CCI-779 has also been shown to have off-target effects, which can complicate interpretation of experimental results. Additionally, CCI-779 has poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on CCI-779. One area of interest is the development of new formulations or delivery methods to improve the solubility and bioavailability of the drug. Another area of interest is the investigation of CCI-779 in combination with other anti-cancer drugs, to determine whether it can enhance their effectiveness. Finally, further research is needed to explore the potential biochemical and physiological effects of CCI-779 in humans.
Synthesemethoden
The synthesis of CCI-779 involves several steps, starting with the reaction of 3-methylbenzenecarboximidamide with 2-chlorophenol to form the intermediate compound 3-methylbenzenecarboximidamide-2-chlorophenyl ether. This intermediate is then reacted with acetyl chloride to form N-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide, the final product.
Wissenschaftliche Forschungsanwendungen
CCI-779 has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, prostate cancer, and renal cell carcinoma. CCI-779 has also been shown to enhance the effectiveness of other anti-cancer drugs, such as paclitaxel and carboplatin.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-5-4-6-12(9-11)16(18)19-22-15(20)10-21-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWCYEWXRUMPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)COC2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=CC=CC=C2Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

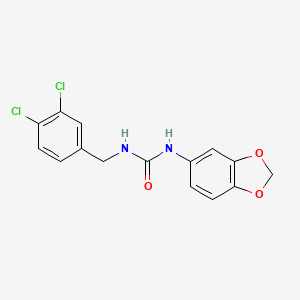
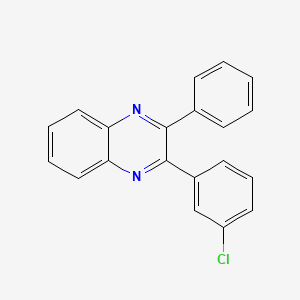
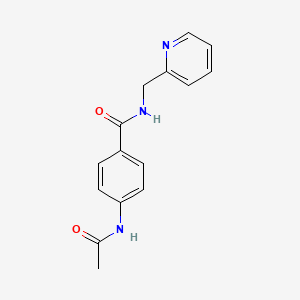
![N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide](/img/structure/B5790210.png)

![1-(4-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5790227.png)
![2-{[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5790247.png)

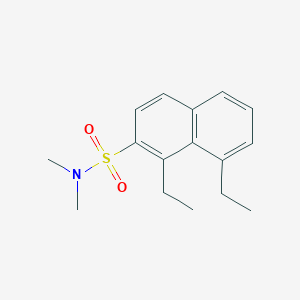
![3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5790267.png)
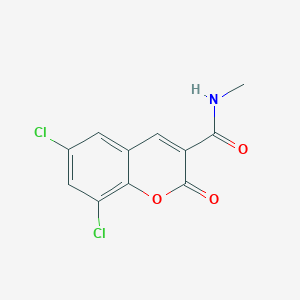

![7-hydroxy-1,3-dimethyl-6-(1-naphthyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5790299.png)
